molecular formula C11H15NO B1277582 2-(Cyclopentyloxy)aniline CAS No. 29026-75-3

2-(Cyclopentyloxy)aniline

Cat. No.: B1277582
CAS No.: 29026-75-3
M. Wt: 177.24 g/mol
InChI Key: FNBWQWIPPGLDPD-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)aniline is an organic compound with the molecular formula C11H15NO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a cyclopentyloxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Cyclopentyloxy)aniline can be synthesized through the reaction of aniline with cyclopentanol. The reaction typically involves heating aniline and cyclopentanol in the presence of an acidic catalyst . The process can be summarized as follows:

    Reactants: Aniline and cyclopentanol.

    Catalyst: Acidic catalyst (e.g., sulfuric acid).

    Conditions: Heating the mixture to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where the cyclopentyloxy group or the aniline moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents, acids, and bases can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce different amine derivatives.

Scientific Research Applications

2-(Cyclopentyloxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentyloxy)phenol
  • 2-(Cyclopentyloxy)benzoic acid
  • 2-(Cyclopentyloxy)benzaldehyde

Uniqueness

2-(Cyclopentyloxy)aniline is unique due to its specific structure, which combines the properties of aniline and cyclopentanol. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Biological Activity

2-(Cyclopentyloxy)aniline is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H15NO
  • Molecular Weight : 177.25 g/mol
  • CAS Number : 1170461-50-3

The compound features a cyclopentyloxy group attached to an aniline structure, which influences its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, which could lead to anticancer effects.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated its effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Properties

In addition to antimicrobial activity, this compound has shown promise in anticancer research. A study evaluating the cytotoxic effects on cancer cell lines revealed:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)30
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)35

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting significant anticancer potential.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study published in a peer-reviewed journal assessed the efficacy of various aniline derivatives, including this compound. The results indicated that this compound outperformed several standard antibiotics against resistant strains of bacteria .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on multiple cancer cell lines. The study utilized MTT assays to evaluate cell viability, demonstrating significant inhibition of cell proliferation across different types of cancer cells .

Applications in Medicinal Chemistry

This compound is being explored as a precursor in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets. Researchers are particularly interested in its potential as:

  • An antimicrobial agent.
  • An anticancer drug candidate.

Properties

IUPAC Name

2-cyclopentyloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBWQWIPPGLDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424516
Record name 2-Cyclopentyloxy-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29026-75-3
Record name 2-Cyclopentyloxy-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Iron 60 mesh (51.9 g, 0.93 mole), water (220 cc), ethanol (244 cc) and concentrated hydrochloric acid (14.2 cc) were heated to reflux under a nitrogen blanket. Then 2-cyclopentoxynitrobenzene (55.2 g, 0.27 mole) was added at reflux over a period of 2 hrs. The reaction was maintained at reflux for an additional 3 hrs. The pH was adjusted to 7-8 by the addition of concentrated ammonium hydroxide. The reaction mixture then was filtered at 30° C., and the filtrate was washed with 200 cc of ether. The filtrate was extracted with 4×50 cc of ether and the combined ether extracts were subjected to rotary evaporation. The crude product was fractionally distilled at 126°-130° C. at 2.0-2.5 mm. Hg to yield 30.3 g (64.3%) of product.
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55.2 g
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220 mL
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14.2 mL
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244 mL
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64.3%

Synthesis routes and methods II

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